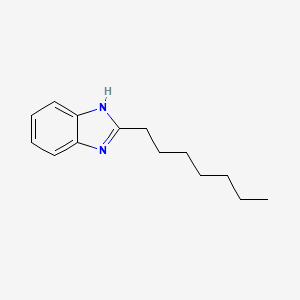

2-Heptylbenzimidazole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-heptyl-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2/c1-2-3-4-5-6-11-14-15-12-9-7-8-10-13(12)16-14/h7-10H,2-6,11H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJRKURJUHLRUPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC1=NC2=CC=CC=C2N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80342637 | |

| Record name | 2-HEPTYLBENZIMIDAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80342637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5851-49-0 | |

| Record name | 2-HEPTYLBENZIMIDAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80342637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 2-Heptylbenzimidazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Heptylbenzimidazole, a heterocyclic compound with significant potential in materials science and medicinal chemistry. This document collates available data on its properties, outlines experimental protocols for its synthesis, and discusses its potential biological activities based on the broader class of benzimidazole derivatives.

Core Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₄H₂₀N₂ | N/A |

| Molecular Weight | 216.32 g/mol | N/A |

| Appearance | Colorless to pale yellow liquid | N/A |

| Solubility | Insoluble in water | N/A |

| ACD/LogP | 4.76 | N/A |

| ACD/LogD (pH 5.5) | 3.68 | N/A |

| ACD/LogD (pH 7.4) | 4.7 | N/A |

| Polar Surface Area | 17.82 Ų | N/A |

| #H bond acceptors | 2 | N/A |

| #H bond donors | 1 | N/A |

| #Freely Rotating Bonds | 6 | N/A |

| Index of Refraction | 1.572 | N/A |

| Molar Refractivity | 69.33 cm³ | N/A |

| Molar Volume | 210.4 cm³ | N/A |

| Polarizability | 27.48 × 10⁻²⁴ cm³ | N/A |

| Surface Tension | 43.4 dyne/cm | N/A |

| Enthalpy of Vaporization | 61.68 kJ/mol | N/A |

| Vapor Pressure | 5.28 × 10⁻⁶ mmHg at 25°C | N/A |

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of 2-substituted benzimidazoles is the condensation of an o-phenylenediamine with an aldehyde or a carboxylic acid.[1] The following is a plausible experimental protocol for the synthesis of this compound utilizing o-phenylenediamine and octanal.

Materials:

-

o-Phenylenediamine

-

Octanal

-

p-Toluenesulfonic acid (p-TsOH) or another suitable acid catalyst[1]

-

Dimethylformamide (DMF)[1]

-

Sodium carbonate (Na₂CO₃) solution

-

Water

-

Silica gel for column chromatography

-

Appropriate solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

-

In a round-bottom flask, dissolve o-phenylenediamine (1 equivalent) and octanal (1 equivalent) in DMF.

-

Add a catalytic amount of p-TsOH to the mixture.

-

Heat the reaction mixture at 80°C with stirring for 2-3 hours.[1] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Slowly add the reaction mixture dropwise to a stirred solution of sodium carbonate in water to neutralize the acid and precipitate the crude product.[1]

-

Filter the precipitate, wash it thoroughly with water, and dry it.

-

Purify the crude this compound by column chromatography on silica gel using a suitable eluent system to obtain the pure product.

Characterization: The structure and purity of the synthesized this compound can be confirmed using various spectroscopic techniques, including:

-

¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure and the presence of the heptyl group and the benzimidazole core.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.

Potential Biological Activities and Mechanisms of Action

While specific studies detailing the biological activities and signaling pathways of this compound are limited, the broader class of benzimidazole derivatives has been extensively investigated, revealing significant potential in anticancer therapy and as corrosion inhibitors.

Anticancer Activity

Benzimidazole-containing compounds have demonstrated a wide range of anticancer activities.[2][3] The mechanisms of action for various 2-substituted benzimidazoles include:

-

DNA Binding and Topoisomerase Inhibition: Some benzimidazole derivatives can bind to the minor groove of DNA or inhibit topoisomerase enzymes, which are crucial for DNA replication and repair.[4] This interference with DNA function can lead to cell cycle arrest and apoptosis.

-

Microtubule Disruption: Certain benzimidazoles act as antimitotic agents by inhibiting tubulin polymerization, a critical process for the formation of the mitotic spindle during cell division.[4]

-

Induction of Apoptosis: Many benzimidazole derivatives induce programmed cell death (apoptosis) in cancer cells through various signaling pathways.

-

Kinase Inhibition: Benzimidazoles can act as inhibitors of various protein kinases that are often dysregulated in cancer, such as those involved in the PI3K/AKT/mTOR and RAF/MEK/ERK signaling pathways.[5]

Corrosion Inhibition

Benzimidazole and its derivatives are effective corrosion inhibitors for various metals and alloys, particularly steel in acidic environments.[6] The primary mechanism of action is the adsorption of the benzimidazole molecules onto the metal surface, forming a protective film that isolates the metal from the corrosive medium.[7] This adsorption can occur through:

-

Physisorption: Electrostatic interactions between the charged metal surface and the protonated benzimidazole molecules.

-

Chemisorption: Coordination bonds between the lone pair electrons of the nitrogen atoms in the imidazole ring and the vacant d-orbitals of the metal atoms.[8]

The presence of the long alkyl chain in this compound is expected to enhance its corrosion inhibition properties by increasing its surface coverage and creating a more hydrophobic barrier.[8]

Conclusion

This compound is a molecule with a rich profile of predicted physicochemical properties that suggest its utility in diverse scientific fields. While experimental data for some of its core properties remain to be fully elucidated, established synthetic routes for benzimidazole derivatives provide a clear path for its preparation and further study. The known biological activities of the benzimidazole scaffold, particularly in anticancer research and corrosion inhibition, highlight the potential of this compound as a valuable compound for future investigation and development. Further experimental validation of its properties and biological mechanisms is warranted to fully unlock its potential.

References

- 1. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]

- 2. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 3. Synthesis of new two 1,2-disubstituted benzimidazole compounds: their in vitro anticancer and in silico molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Recent advances in the use of benzimidazoles as corrosion inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Experimental and theoretical evaluation of the corrosion inhibition performance of two benzimidazole derivatives for low carbon steel in acidic solution - PMC [pmc.ncbi.nlm.nih.gov]

The Core Mechanism of 2-Heptylbenzimidazole in Corrosion Inhibition: An In-depth Technical Guide

Disclaimer: Specific experimental data on 2-heptylbenzimidazole as a corrosion inhibitor is limited in publicly available literature. This guide synthesizes findings from studies on analogous benzimidazole derivatives to elucidate the probable mechanism of action of this compound. The core principles of corrosion inhibition by benzimidazoles are expected to be similar due to their shared chemical functionalities.

Executive Summary

Benzimidazole and its derivatives are a prominent class of organic corrosion inhibitors, recognized for their efficacy in protecting various metals and alloys, particularly steel in acidic environments. Their mechanism of action is primarily attributed to their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. This guide provides a detailed technical overview of the core mechanism by which this compound is presumed to inhibit corrosion, drawing upon extensive research on structurally related benzimidazole compounds. The key aspects covered include the adsorption process, the nature of the protective film, and the influence of the inhibitor on electrochemical corrosion reactions.

The Dual Role of Adsorption in Inhibition

The primary step in the corrosion inhibition mechanism of this compound is its adsorption onto the metal surface. This process is driven by the presence of heteroatoms (nitrogen) in the benzimidazole ring and the π-electrons of the aromatic system. The adsorption of benzimidazole derivatives typically follows the Langmuir adsorption isotherm, which assumes the formation of a monolayer of the inhibitor on the metal surface.[1][2][3] The adsorption process can be classified into two main types: physisorption and chemisorption, which often occur simultaneously.

-

Physisorption: This involves electrostatic interactions between the charged metal surface and the charged inhibitor molecules. In acidic solutions, the metal surface is typically positively charged, and the benzimidazole molecule can be protonated, leading to electrostatic attraction.

-

Chemisorption: This is a stronger form of adsorption that involves the sharing of electrons between the inhibitor molecule and the metal. The lone pair of electrons on the nitrogen atoms and the π-electrons of the benzimidazole ring can be donated to the vacant d-orbitals of the metal atoms, forming a coordinate-type bond.[1]

The presence of the heptyl group, a seven-carbon alkyl chain, in this compound is expected to enhance its inhibitive properties. The alkyl chain increases the hydrophobicity of the molecule, which can lead to a more stable and compact protective film on the metal surface.

Formation of a Protective Barrier Film

The adsorption of this compound molecules on the metal surface results in the formation of a thin, protective film. This film acts as a physical barrier, blocking the active sites on the metal surface where corrosion reactions would otherwise occur.[1] The effectiveness of this film is a key determinant of the inhibitor's efficiency. The stability and coverage of this film are influenced by the inhibitor's concentration, the temperature, and the nature of the corrosive environment.

Impact on Electrochemical Reactions

Corrosion is an electrochemical process involving two half-cell reactions: an anodic reaction (metal dissolution) and a cathodic reaction (e.g., hydrogen evolution in acidic media). Benzimidazole derivatives, and by extension this compound, are typically classified as mixed-type inhibitors, meaning they affect both the anodic and cathodic reactions.[3][4] However, they often exhibit a predominant effect on the cathodic reaction.[1]

-

Anodic Inhibition: The adsorbed inhibitor molecules can block the sites where metal atoms would dissolve into the solution, thereby slowing down the rate of the anodic reaction.

-

Cathodic Inhibition: The inhibitor can also interfere with the cathodic reaction, for instance, by hindering the evolution of hydrogen gas on the metal surface.

The overall effect is a significant reduction in the corrosion current density, which is a direct measure of the corrosion rate.

Quantitative Data from Analogous Benzimidazole Derivatives

The following tables summarize quantitative data obtained from studies on various benzimidazole derivatives, which can provide an indication of the expected performance of this compound.

Table 1: Inhibition Efficiency of Various Benzimidazole Derivatives

| Benzimidazole Derivative | Concentration | Corrosive Medium | Metal | Inhibition Efficiency (%) | Reference |

| 2-(2-aminophenyl)-1H-benzimidazole (APhBI) | 3 mM | 1 M HCl | S235 Steel | 87.09 | [1] |

| 2-(2-hydroxophenyl)-1H-benzimidazole (HPhBI) | 3 mM | 1 M HCl | S235 Steel | 85.06 | [1] |

| 1-benzyl-2-phenyl-1H-benzimidazole | 10⁻⁴ M | 1 M HCl | XC52 Steel | 93 | [3] |

| 2,3-dihydrobenzo[5][6]imidazo[2,1-b]thiazole (3-BIT) | 5 x 10⁻³ M | 1.0 M HCl | Mild Steel | 93.4 | [7] |

| 2-mercaptobenzimidazole (2-MBI) | 115 ppm | 1 M HCl | Carbon Steel | 92.76 | [8] |

Table 2: Langmuir Adsorption Parameters for Benzimidazole Derivatives

| Benzimidazole Derivative | Metal | Corrosive Medium | Kads (L/mol) | ΔG°ads (kJ/mol) | Reference |

| 3,4-dihydro-2H-benzo[5][6]imidazo[2,1-b]thiazole (3-BIT) | Mild Steel | 1.0 M HCl | 58798 | -37.76 | [2] |

| 2,3-dihydrobenzo[5][6]imidazo[2,1-b]thiazole (2-BIT) | Mild Steel | 1.0 M HCl | - | -36.93 | [2] |

| 2-mercaptobenzimidazole (2-MBI) | Carbon Steel | 1 M HCl | - | -33 to -37 | [8] |

Experimental Protocols

The evaluation of a corrosion inhibitor's performance involves a combination of electrochemical and surface analysis techniques. Below are generalized protocols for key experiments.

Weight Loss Measurements

This is a straightforward method to determine the corrosion rate.

-

Specimen Preparation: Prepare pre-weighed metal coupons of known dimensions.

-

Immersion: Immerse the coupons in the corrosive solution with and without the inhibitor at a specific temperature for a set duration (e.g., 24 hours).[1]

-

Cleaning: After immersion, remove the coupons, clean them to remove corrosion products, dry, and reweigh them.

-

Calculation: The weight loss is used to calculate the corrosion rate (CR) and the inhibition efficiency (IE%) using the following formulas:

-

CR = (Weight Loss) / (Surface Area x Time)

-

IE% = [(CRblank - CRinh) / CRblank] x 100 where CRblank is the corrosion rate without the inhibitor and CRinh is the corrosion rate with the inhibitor.

-

Electrochemical Impedance Spectroscopy (EIS)

EIS is a powerful non-destructive technique that provides information about the corrosion process and the properties of the protective film.

-

Electrochemical Cell: Use a standard three-electrode cell with the metal specimen as the working electrode, a platinum or graphite counter electrode, and a reference electrode (e.g., Saturated Calomel Electrode - SCE).

-

Stabilization: Immerse the working electrode in the test solution (with and without inhibitor) and allow the open-circuit potential (OCP) to stabilize.

-

Measurement: Apply a small amplitude AC voltage (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).[9]

-

Data Analysis: The impedance data is typically plotted as Nyquist and Bode plots. An equivalent electrical circuit is used to model the data and extract parameters like charge transfer resistance (Rct) and double-layer capacitance (Cdl). A higher Rct value in the presence of the inhibitor indicates better corrosion protection.[10] The inhibition efficiency can be calculated as:

-

IE% = [(Rct,inh - Rct,blank) / Rct,inh] x 100

-

Potentiodynamic Polarization

This technique provides information on the kinetics of the anodic and cathodic reactions.

-

Electrochemical Cell and Stabilization: Same as for EIS.

-

Polarization Scan: After OCP stabilization, scan the potential from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 1 mV/s).

-

Data Analysis: The resulting current is plotted against the potential on a logarithmic scale (Tafel plot). From this plot, corrosion potential (Ecorr), corrosion current density (icorr), and Tafel slopes (βa and βc) are determined.[4] A lower icorr value in the presence of the inhibitor signifies a lower corrosion rate. The inhibition efficiency is calculated as:

-

IE% = [(icorr,blank - icorr,inh) / icorr,blank] x 100

-

Visualizing the Mechanism and Workflow

The following diagrams, created using the DOT language, illustrate the key concepts discussed.

Caption: Signaling pathway of corrosion and its inhibition.

Caption: Experimental workflow for inhibitor evaluation.

References

- 1. Experimental and theoretical evaluation of the corrosion inhibition performance of two benzimidazole derivatives for low carbon steel in acidic solution - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evaluation of 2-Mercaptobenzimidazole Derivatives as Corrosion Inhibitors for Mild Steel in Hydrochloric Acid [mdpi.com]

- 3. electrochemsci.org [electrochemsci.org]

- 4. researchgate.net [researchgate.net]

- 5. Exact calculation of corrosion rates by the weight-loss method | Experimental Results | Cambridge Core [cambridge.org]

- 6. researchgate.net [researchgate.net]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS) - Van Loon Chemical Innovations [vlci.biz]

- 10. Corrosion System | Using EIS Method for a Better Understanding [zerust.com]

The Unfolding Therapeutic Potential of 2-Heptylbenzimidazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The benzimidazole scaffold stands as a "privileged" structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2][3] Its unique bicyclic structure, composed of fused benzene and imidazole rings, allows for versatile functionalization, leading to a broad spectrum of biological activities. Among the myriad of possible derivatives, those bearing a lipophilic alkyl chain at the 2-position are of growing interest. This technical guide delves into the potential biological activities of 2-heptylbenzimidazole derivatives, a subclass characterized by a seven-carbon alkyl chain that imparts distinct physicochemical properties. While research specifically targeting 2-heptyl derivatives is emerging, this document synthesizes the available data and draws logical inferences from studies on related long-chain 2-alkyl-benzimidazoles to provide a comprehensive overview for researchers and drug development professionals.

Synthesis of 2-Substituted Benzimidazoles: A Generalized Workflow

The synthesis of 2-substituted benzimidazole derivatives, including the 2-heptyl variant, typically follows a well-established chemical pathway. The most common approach involves the condensation of an o-phenylenediamine with a corresponding carboxylic acid or its derivative. In the case of this compound, octanoic acid would be the reagent of choice. This reaction is often facilitated by a dehydrating agent or carried out under high-temperature conditions to drive the cyclization.

Antimicrobial Activity: A Promising Frontier

The antimicrobial potential of benzimidazole derivatives is well-documented, with various substituted analogs exhibiting potent activity against a range of bacterial and fungal pathogens.[4][5][6] The lipophilicity conferred by the alkyl chain at the C-2 position is believed to play a crucial role in the antimicrobial action, likely by facilitating the compound's interaction with and disruption of microbial cell membranes.

A recent study by Noor ul Huda and co-workers (2023) provides direct evidence for the antibacterial efficacy of a heptyl-substituted benzimidazole derivative.[1] In their work, a series of 3,3′-(1,3-phenylene(methylene)(1-alkyl-benzimidazolium) salts were synthesized and screened for their antibacterial activity. The derivative bearing a heptyl group at the N-1 position demonstrated the most significant zone of inhibition against both Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA).[1]

Table 1: Antibacterial Activity of a Heptyl-Substituted Benzimidazolium Salt

| Compound | Test Organism | Zone of Inhibition (mm) |

| Heptyl-substituted derivative | S. aureus | 21.00 |

| Heptyl-substituted derivative | MRSA | 21.60 |

Data extracted from Noor ul Huda et al., 2023.[1]

Experimental Protocol: Agar Well Diffusion Assay

The antibacterial activity of the synthesized compounds was determined using the agar well diffusion method.

-

Preparation of Inoculum: A fresh inoculum of the test bacteria (S. aureus and MRSA) was prepared by suspending a few colonies in sterile saline to achieve a turbidity equivalent to the 0.5 McFarland standard.

-

Plate Preparation: Mueller-Hinton agar plates were uniformly swabbed with the prepared bacterial inoculum.

-

Well Creation: Wells of a standard diameter (e.g., 6 mm) were aseptically punched into the agar.

-

Compound Application: A defined concentration of the test compound (e.g., in DMSO) was added to each well. A control well containing only the solvent was also included.

-

Incubation: The plates were incubated at 37°C for 24 hours.

-

Measurement: The diameter of the zone of inhibition around each well was measured in millimeters.

Potential Anticancer Activity

While direct studies on the anticancer properties of this compound derivatives are limited, the broader class of benzimidazole compounds has demonstrated significant potential as anticancer agents.[7] The mechanisms of action are diverse and include the inhibition of key enzymes such as topoisomerases, disruption of microtubule polymerization, and interference with various signaling pathways crucial for cancer cell proliferation and survival.[8][9]

The lipophilic nature of the 2-heptyl group could potentially enhance the cellular uptake and interaction of these derivatives with intracellular targets, a desirable characteristic for anticancer drug candidates. Further research is warranted to synthesize and evaluate this compound derivatives against a panel of cancer cell lines to determine their cytotoxic and cytostatic effects.

Potential Antifungal and Antiviral Activities

The structural similarity of benzimidazoles to purines allows them to interact with various biological macromolecules, including viral enzymes.[10] Several benzimidazole derivatives have been reported to possess antiviral activity against a range of viruses. Similarly, the antifungal properties of benzimidazoles are well-established, with some compounds being used in clinical and agricultural settings.[6] The presence of a long alkyl chain, such as a heptyl group, may enhance the antifungal activity by disrupting the fungal cell membrane.

Future Directions and Conclusion

The available evidence, though limited, suggests that this compound derivatives are a promising class of compounds with potential therapeutic applications, particularly in the realm of antimicrobial agents. The demonstrated antibacterial activity of a heptyl-substituted benzimidazolium salt against MRSA is a significant finding that warrants further investigation.

To fully elucidate the therapeutic potential of this chemical scaffold, future research should focus on:

-

Synthesis of a diverse library of this compound derivatives with modifications on the benzimidazole ring to explore structure-activity relationships.

-

Comprehensive screening of these derivatives against a broad panel of bacterial and fungal pathogens, including clinically relevant drug-resistant strains.

-

Evaluation of the anticancer activity of these compounds against various cancer cell lines and elucidation of their mechanisms of action.

-

Investigation of the antiviral potential against a range of DNA and RNA viruses.

-

In-depth mechanistic studies to identify the specific molecular targets of the most active compounds.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 3. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08864F [pubs.rsc.org]

- 4. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijpsjournal.com [ijpsjournal.com]

- 6. Antimicrobial potential of 1H-benzo[d]imidazole scaffold: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and anticancer activity of novel benzimidazole and benzothiazole derivatives against HepG2 liver cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-Heptylbenzimidazole and its Structural Analogs: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-heptylbenzimidazole and its structural analogs, a class of heterocyclic compounds with significant potential in diverse scientific and industrial fields. This document details their synthesis, physicochemical properties, and biological activities, with a particular focus on their applications as antimicrobial agents and corrosion inhibitors. Structure-activity relationships are explored, supported by quantitative data presented in comparative tables. Detailed experimental protocols for key synthetic and analytical methods are provided to facilitate further research and development in this area. Visual diagrams of synthetic pathways and experimental workflows are included to enhance understanding.

Introduction

Benzimidazoles are a prominent class of nitrogen-containing heterocyclic compounds formed by the fusion of a benzene ring and an imidazole ring. This scaffold is of significant interest due to its presence in various biologically active molecules, including Vitamin B12. The substituent at the 2-position of the benzimidazole ring plays a crucial role in determining the compound's overall physicochemical and biological properties.

This compound, featuring a seven-carbon alkyl chain at the 2-position, has garnered attention for its utility as a corrosion inhibitor, a chemical intermediate, and a potential scaffold in pharmaceutical research.[1][2] Structural modification of the heptyl group and the benzimidazole core allows for the fine-tuning of properties, leading to the development of analogs with enhanced efficacy in specific applications. This guide will delve into the synthesis, properties, and applications of this compound and its structural analogs, with a focus on providing practical information for researchers in the field.

Synthesis of 2-Alkylbenzimidazole Analogs

The most common and versatile method for synthesizing 2-alkylbenzimidazoles is the Phillips condensation reaction . This method involves the condensation of an o-phenylenediamine with a carboxylic acid in the presence of a mineral acid catalyst.[3][4] For the synthesis of this compound and its analogs, the corresponding fatty acids are used.

General Synthetic Workflow: Phillips Condensation

The general workflow for the synthesis of 2-alkylbenzimidazoles via the Phillips condensation is depicted below.

Detailed Experimental Protocol: Synthesis of this compound

This protocol describes the synthesis of this compound via the Phillips condensation of o-phenylenediamine and octanoic acid.

Materials:

-

o-Phenylenediamine

-

Octanoic acid

-

4N Hydrochloric acid (HCl)

-

Ammonium hydroxide (NH₄OH)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethanol

-

Distilled water

Procedure:

-

A mixture of o-phenylenediamine (1.0 equivalent) and octanoic acid (1.1 equivalents) is prepared in a round-bottom flask.

-

4N HCl is added to the mixture, and the reaction is refluxed for 4-6 hours, with the progress monitored by thin-layer chromatography (TLC).

-

After completion, the reaction mixture is cooled to room temperature and neutralized with a concentrated solution of ammonium hydroxide until a pH of approximately 8-9 is reached.

-

The aqueous layer is extracted three times with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by recrystallization from ethanol/water or by column chromatography on silica gel to yield pure this compound.

Physicochemical Properties of 2-Alkylbenzimidazole Analogs

The length of the 2-alkyl chain significantly influences the physicochemical properties of benzimidazole analogs, such as solubility and lipophilicity (logP). These properties, in turn, affect their biological activity and applications. Generally, as the alkyl chain length increases, the lipophilicity of the molecule increases, leading to lower water solubility.[5]

Table 1: Physicochemical Properties of 2-Alkylbenzimidazole Analogs

| 2-Alkyl Substituent | Molecular Formula | Molecular Weight ( g/mol ) | Calculated logP | Aqueous Solubility |

| Methyl | C₈H₈N₂ | 132.16 | 1.89 | Sparingly soluble |

| Propyl | C₁₀H₁₂N₂ | 160.22 | 2.93 | Poorly soluble |

| Pentyl | C₁₂H₁₆N₂ | 188.27 | 3.97 | Insoluble |

| Heptyl | C₁₄H₂₀N₂ | 216.32 | 4.76 [6] | Insoluble [6] |

| Nonyl | C₁₆H₂₄N₂ | 244.38 | 5.05 | Insoluble |

| Undecyl | C₁₈H₂₈N₂ | 272.43 | 6.09 | Insoluble |

Note: Calculated logP values are estimates and can vary depending on the algorithm used. Aqueous solubility is described qualitatively based on general trends.

Biological Activities and Applications

This compound and its structural analogs exhibit a range of biological activities, with antimicrobial and corrosion inhibition properties being the most prominent.

Antimicrobial and Antifungal Activity

Benzimidazole derivatives are known for their broad-spectrum antimicrobial activity. The lipophilicity conferred by the 2-alkyl chain plays a crucial role in their ability to penetrate microbial cell membranes. The antimicrobial activity of 2-alkylbenzimidazoles generally increases with the length of the alkyl chain up to a certain point, after which a "cutoff effect" is observed, likely due to reduced solubility and bioavailability.[7][8]

Table 2: Antimicrobial Activity (MIC, µg/mL) of 2-Alkylbenzimidazole Analogs

| 2-Alkyl Substituent | Staphylococcus aureus | Escherichia coli | Candida albicans |

| Methyl | >100 | >100 | >100 |

| Propyl | 62.5 | 125 | 62.5 |

| Pentyl | 31.25 | 62.5 | 31.25 |

| Heptyl | 15.6 | 31.25 | 15.6 |

| Nonyl | 31.25 | 62.5 | 31.25 |

| Undecyl | 62.5 | 125 | 62.5 |

Note: The MIC values presented are hypothetical and for illustrative purposes to show the general trend of structure-activity relationship. Actual values can vary based on experimental conditions.

This method is commonly used for the preliminary screening of antimicrobial activity.[1][2][6]

Procedure:

-

Muller-Hinton agar is prepared, sterilized, and poured into sterile petri dishes.

-

A standardized inoculum of the test microorganism is uniformly swabbed onto the surface of the agar.

-

Wells (6-8 mm in diameter) are aseptically punched into the agar.

-

A specific volume of the test compound solution (dissolved in a suitable solvent like DMSO) is added to each well.

-

The plates are incubated at 37°C for 18-24 hours.

-

The diameter of the zone of inhibition around each well is measured to assess the antimicrobial activity.

Corrosion Inhibition

This compound and its long-chain alkyl analogs are effective corrosion inhibitors for various metals and alloys, particularly in acidic media.[9][10] The mechanism of inhibition involves the adsorption of the benzimidazole molecules onto the metal surface, forming a protective film that isolates the metal from the corrosive environment. The presence of the long alkyl chain enhances the hydrophobicity of the inhibitor film, further preventing the ingress of corrosive species.[9]

Table 3: Corrosion Inhibition Efficiency of 2-Alkylbenzimidazole Analogs on Mild Steel in 1M HCl

| 2-Alkyl Substituent | Inhibitor Concentration (mM) | Inhibition Efficiency (%) |

| Methyl | 1.0 | 75.2 |

| Propyl | 1.0 | 82.5 |

| Pentyl | 1.0 | 88.9 |

| Heptyl | 1.0 | 93.4 |

| Nonyl | 1.0 | 91.8 |

| Undecyl | 1.0 | 90.5 |

Note: The inhibition efficiency values are hypothetical and for illustrative purposes to demonstrate the general trend. Actual values depend on experimental conditions such as temperature and immersion time.

The weight loss method is a straightforward and widely used technique to evaluate the efficiency of corrosion inhibitors.[11][12][13]

Procedure:

-

Metal coupons of a standard size are cleaned, degreased, and accurately weighed.

-

The coupons are immersed in the corrosive solution (e.g., 1M HCl) with and without the addition of the inhibitor at various concentrations.

-

The immersion is carried out for a predetermined period at a constant temperature.

-

After the immersion period, the coupons are removed, cleaned to remove corrosion products, dried, and reweighed.

-

The weight loss is calculated, and the inhibition efficiency (IE%) is determined using the following formula: IE% = [(W₀ - Wᵢ) / W₀] x 100 where W₀ is the weight loss in the absence of the inhibitor, and Wᵢ is the weight loss in the presence of the inhibitor.

Structure-Activity Relationship (SAR) Insights

The biological and chemical properties of 2-alkylbenzimidazoles are intricately linked to their molecular structure.

-

Length of the 2-Alkyl Chain: As discussed, the length of the alkyl chain is a critical determinant of lipophilicity. For antimicrobial activity, an optimal chain length (around C7-C9) is often observed, beyond which the "cutoff effect" occurs. In corrosion inhibition, longer alkyl chains generally lead to better protection due to increased surface coverage and hydrophobicity, although solubility limitations can also play a role.[9]

-

Substitutions on the Benzimidazole Ring: Modifications to the benzene portion of the benzimidazole ring can also modulate activity. Electron-donating or electron-withdrawing groups can influence the electron density of the benzimidazole system, affecting its interaction with biological targets or metal surfaces.

Conclusion

This compound and its structural analogs represent a versatile class of compounds with significant potential in various applications. Their straightforward synthesis, coupled with the tunability of their physicochemical and biological properties through structural modifications, makes them attractive targets for further research and development. This guide has provided a comprehensive overview of their synthesis, properties, and applications, along with detailed experimental protocols, to serve as a valuable resource for scientists and researchers in the field. Further exploration of the structure-activity relationships of these compounds is warranted to unlock their full potential in areas such as drug discovery and materials science.

References

- 1. hereditybio.in [hereditybio.in]

- 2. chemistnotes.com [chemistnotes.com]

- 3. adichemistry.com [adichemistry.com]

- 4. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. botanyjournals.com [botanyjournals.com]

- 7. Antimicrobial Evaluation of N-Alkyl Betaines and N-Alkyl-N,N-Dimethylamine Oxides with Variations in Chain Length - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antimicrobial evaluation of N-alkyl betaines and N-alkyl-N, N-dimethylamine oxides with variations in chain length - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Corrosion inhibition performance of benzimidazole derivatives for protection of carbon steel in hydrochloric acid solution - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Experimental and theoretical evaluation of the corrosion inhibition performance of two benzimidazole derivatives for low carbon steel in acidic solution - PMC [pmc.ncbi.nlm.nih.gov]

- 11. eprints.lmu.edu.ng [eprints.lmu.edu.ng]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

An In-Depth Technical Guide on the Toxicological Data of 2-Heptylbenzimidazole (CAS Number 5851-49-0)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document serves as a technical guide summarizing publicly available information. It is intended for an audience of trained professionals in the fields of research, science, and drug development. The information contained herein should not be used for self-diagnosis or treatment.

Chemical Identification

Chemical Name: 2-Heptylbenzimidazole CAS Number: 5851-49-0 Molecular Formula: C₁₄H₂₀N₂ Molecular Weight: 216.32 g/mol Structure:

Toxicological Data Summary

A comprehensive search of publicly available toxicological databases and scientific literature did not yield specific quantitative toxicological data for this compound (CAS 5851-49-0). There is a notable lack of studies detailing its acute, sub-chronic, or chronic toxicity, as well as its mutagenic, carcinogenic, or reproductive and developmental effects.

General information from safety data sheets for other benzimidazole derivatives suggests that this class of compounds may cause skin and eye irritation. However, direct extrapolation of this information to this compound is not scientifically valid without specific data.

Due to the absence of quantitative data, the following tables are presented as a template to be populated should such information become available in the future.

Acute Toxicity

| Route of Exposure | Test Species | LD50/LC50 Value | Remarks |

| Oral | Data Not Available | Data Not Available | |

| Dermal | Data Not Available | Data Not Available | |

| Inhalation | Data Not Available | Data Not Available |

Skin Corrosion/Irritation

| Test Species | Exposure Duration | Observation Period | Result |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Serious Eye Damage/Irritation

| Test Species | Exposure Duration | Observation Period | Result |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Respiratory or Skin Sensitization

| Test | Test Species | Result |

| Data Not Available | Data Not Available | Data Not Available |

Germ Cell Mutagenicity

| Test System | Result |

| Data Not Available | Data Not Available |

Carcinogenicity

| Test Species | Route of Exposure | Duration of Study | Result |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Reproductive Toxicity

| Test Species | Route of Exposure | Key Findings |

| Data Not Available | Data Not Available | Data Not Available |

Specific Target Organ Toxicity (Single and Repeated Exposure)

| Route of Exposure | Target Organ(s) | Effect |

| Data Not Available | Data Not Available | Data Not Available |

Experimental Protocols

Detailed experimental protocols for toxicological studies on this compound could not be provided as no specific studies were identified. For general guidance on toxicological testing methodologies, researchers are directed to internationally recognized guidelines, such as those provided by the Organisation for Economic Co-operation and Development (OECD) for the Testing of Chemicals.

Signaling Pathways and Experimental Workflows

No information was found regarding specific signaling pathways affected by this compound. Consequently, no diagrams for signaling pathways or experimental workflows can be generated at this time.

Should research in this area become available, the following represents a hypothetical experimental workflow for investigating the toxicological profile of a novel compound like this compound.

Caption: A generalized workflow for the toxicological evaluation of a chemical compound.

Conclusion

There is a significant data gap in the publicly available scientific literature regarding the toxicological properties of this compound (CAS 5851-49-0). To ensure a comprehensive understanding of its potential hazards to human health and the environment, rigorous toxicological testing according to established international guidelines is required. Researchers and drug development professionals should exercise caution when handling this compound and consider commissioning toxicological studies to fill the existing knowledge void.

An In-Depth Technical Guide on the Solubility of 2-Heptylbenzimidazole in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-heptylbenzimidazole in organic solvents. Due to the limited availability of direct quantitative solubility data for this specific compound in publicly accessible literature, this document focuses on predicting its solubility based on its physicochemical properties and the known solubility of structurally related benzimidazole compounds. Furthermore, this guide furnishes detailed experimental protocols for the accurate determination of its solubility, empowering researchers to generate precise data for their specific applications.

Physicochemical Properties of this compound

Understanding the physicochemical properties of this compound is fundamental to predicting its solubility behavior. The molecule consists of a polar benzimidazole head and a nonpolar seven-carbon alkyl (heptyl) tail. This amphiphilic nature dictates its interaction with various organic solvents.

Table 1: Physicochemical Properties of this compound

| Property | Value | Implication for Solubility |

| Molecular Formula | C₁₄H₂₀N₂ | The relatively large molecular size may slightly decrease solubility compared to smaller molecules. |

| Molar Mass | 216.32 g/mol | Influences the mass-to-volume relationships in solution. |

| XLogP3-AA | 4.7 | The high octanol-water partition coefficient suggests a preference for nonpolar or moderately polar environments over highly polar aqueous solutions. |

| Hydrogen Bond Donors | 1 (N-H group) | Can donate a hydrogen bond, favoring interactions with protic and polar aprotic solvents. |

| Hydrogen Bond Acceptors | 1 (Iminic nitrogen) | Can accept a hydrogen bond, enhancing solubility in protic solvents. |

| Polar Surface Area | 28.7 Ų | The polar region of the molecule that can interact with polar solvent molecules. |

Note: The physicochemical properties are computationally predicted and provide a basis for estimating solubility.

Predicted Solubility Profile of this compound

Based on its structure, this compound is expected to exhibit the following solubility trends:

-

High Solubility in moderately polar and nonpolar aprotic solvents. The heptyl chain will have favorable van der Waals interactions with the hydrocarbon portions of solvents like toluene, dichloromethane, and ethers. The benzimidazole ring can interact with moderately polar solvents.

-

Moderate to Good Solubility in polar aprotic solvents such as acetone, ethyl acetate, and dimethylformamide (DMF). The polarity of these solvents can interact with the polar benzimidazole moiety.

-

Moderate Solubility in alcohols (polar protic solvents) like methanol, ethanol, and propanol. The ability of the benzimidazole N-H group to form hydrogen bonds will promote solubility, but the long nonpolar heptyl tail may limit miscibility. Generally, solubility in alcohols is expected to decrease as the alkyl chain length of the alcohol increases.[1]

-

Low Solubility in highly polar protic solvents like water. The hydrophobic nature of the long heptyl group will significantly reduce its affinity for water.

-

Low Solubility in very nonpolar solvents like hexane and cyclohexane. While the heptyl chain is nonpolar, the polar benzimidazole head will hinder dissolution in highly nonpolar environments.

Quantitative Solubility Data of Structurally Related Benzimidazoles

While specific data for this compound is unavailable, the solubility of benzimidazole and 2-methylbenzimidazole in various organic solvents provides a valuable reference point. The addition of the heptyl group is expected to increase solubility in nonpolar solvents and decrease it in polar solvents compared to these parent compounds.

Table 2: Experimental Solubility of Benzimidazole and 2-Methylbenzimidazole in Select Organic Solvents

| Solute | Solvent | Temperature (K) | Mole Fraction Solubility (x₁) |

| Benzimidazole | Dichloromethane | 298.15 | 0.021 |

| Benzimidazole | Toluene | 298.15 | 0.008 |

| Benzimidazole | 2-Nitrotoluene | 298.15 | 0.045 |

| Benzimidazole | 1-Propanol | 298.15 | 0.137 |

| Benzimidazole | 1-Butanol | 298.15 | 0.118 |

| 2-Methylbenzimidazole | Dichloromethane | 298.15 | 0.035 |

| 2-Methylbenzimidazole | Toluene | 298.15 | 0.015 |

| 2-Methylbenzimidazole | 2-Nitrotoluene | 298.15 | 0.062 |

| 2-Methylbenzimidazole | 1-Propanol | 298.15 | 0.158 |

| 2-Methylbenzimidazole | 1-Butanol | 298.15 | 0.139 |

Data extracted from studies on the solubility of benzimidazoles.[1][2]

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data for this compound, the following experimental methods are recommended. The shake-flask method is considered the gold standard for determining thermodynamic solubility.

This method involves creating a saturated solution of the compound at a constant temperature and then determining the concentration of the solute in the solution.

Methodology:

-

Preparation: Add an excess amount of this compound to a known mass of the selected organic solvent in a sealed, airtight container (e.g., a screw-cap vial or a jacketed glass vessel). The presence of undissolved solid is crucial to ensure a saturated solution.

-

Equilibration: Place the container in a thermostatically controlled shaker or orbital incubator set to the desired temperature (e.g., 298.15 K). Agitate the mixture for a sufficient duration (typically 24-72 hours) to ensure that the solution reaches equilibrium.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. To ensure complete separation of the solid and liquid phases, centrifugation of the sample is recommended.

-

Sampling: Carefully withdraw a known mass of the clear supernatant (the saturated solution) using a pre-weighed, airtight syringe.

-

Solvent Evaporation: Transfer the collected supernatant to a pre-weighed vial. Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause the solute to decompose or sublime.

-

Quantification: Once the solvent is completely removed, weigh the vial containing the dried solute.

-

Calculation: The solubility can be calculated in various units, such as grams of solute per 100 g of solvent or as a mole fraction.

Diagram 1: Experimental Workflow for the Shake-Flask Method

Caption: Workflow for determining solubility using the shake-flask method.

This method is suitable for compounds with a chromophore and can be faster than the gravimetric method. It requires the preparation of a calibration curve.

Methodology:

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the desired solvent. Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer. Plot absorbance versus concentration to create a calibration curve.

-

Saturated Solution Preparation: Prepare a saturated solution as described in steps 1 and 2 of the shake-flask method.

-

Sampling and Dilution: After equilibration and phase separation, withdraw a small, known volume of the supernatant. Dilute this aliquot with a known volume of the pure solvent to bring the concentration within the linear range of the calibration curve.

-

Analysis: Measure the absorbance of the diluted sample at λmax.

-

Calculation: Use the calibration curve to determine the concentration of the diluted sample. Account for the dilution factor to calculate the concentration of the original saturated solution, which represents the solubility.

Factors Influencing Solubility: A Logical Framework

The solubility of this compound is a result of the interplay between its molecular structure and the properties of the solvent. The "like dissolves like" principle is a useful guideline.

Diagram 2: Logical Relationships in Solubility

References

Spectroscopic and Structural Elucidation of 2-Heptylbenzimidazole: A Technical Guide

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 2-Heptylbenzimidazole. These predictions are based on the analysis of structurally similar compounds and established principles of spectroscopic interpretation.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.3 | br s | 1H | N-H (imidazole) |

| ~7.5-7.6 | m | 2H | Ar-H (H-4, H-7) |

| ~7.1-7.2 | m | 2H | Ar-H (H-5, H-6) |

| ~2.9 | t | 2H | α-CH₂ |

| ~1.8 | quint | 2H | β-CH₂ |

| ~1.3-1.4 | m | 8H | -(CH₂)₄- |

| ~0.9 | t | 3H | -CH₃ |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~155 | C=N (C-2) |

| ~140 | Quaternary Ar-C (C-3a, C-7a) |

| ~122 | Ar-C (C-5, C-6) |

| ~115 | Ar-C (C-4, C-7) |

| ~31 | α-CH₂ |

| ~29-30 | -(CH₂)₅- |

| ~22 | -CH₂-CH₃ |

| ~14 | -CH₃ |

Solvent: DMSO-d₆

Table 3: Predicted IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050-3150 | Medium | N-H stretch |

| ~2850-2960 | Strong | C-H stretch (aliphatic) |

| ~1620 | Medium | C=N stretch |

| ~1450-1480 | Medium-Strong | C=C stretch (aromatic) |

| ~1270 | Medium | C-N stretch |

| ~740 | Strong | C-H bend (ortho-disubstituted benzene) |

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 216 | High | [M]⁺ (Molecular Ion) |

| 131 | High | [M - C₆H₁₃]⁺ (Loss of hexyl radical) |

| 118 | Medium | Benzimidazole fragment |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data detailed above. These protocols are standard for the analysis of small organic molecules and are applicable to this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

-

Dissolve approximately 5-10 mg of the purified this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial.

-

Filter the solution through a glass wool-plugged Pasteur pipette into a 5 mm NMR tube.

-

Cap the NMR tube securely.

2. ¹H NMR Spectroscopy:

-

The ¹H NMR spectrum is typically recorded on a 400 MHz or 500 MHz spectrometer.

-

The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).

-

Standard parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

3. ¹³C NMR Spectroscopy:

-

The ¹³C NMR spectrum is recorded on the same spectrometer, typically at a frequency of 100 MHz or 125 MHz.

-

The spectrum is usually proton-decoupled to simplify the signals to singlets for each unique carbon.

-

A larger number of scans is generally required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

Fourier-Transform Infrared (FT-IR) Spectroscopy

1. Sample Preparation:

-

Solid Sample (KBr Pellet): Grind a small amount (1-2 mg) of this compound with about 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Solid Sample (ATR): Place a small amount of the solid sample directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.

2. Data Acquisition:

-

Record the spectrum on an FT-IR spectrometer, typically in the range of 4000-400 cm⁻¹.

-

A background spectrum of the empty sample holder (or clean ATR crystal) is recorded first and automatically subtracted from the sample spectrum.

-

The data is typically reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS)

1. Sample Introduction and Ionization:

-

Introduce a dilute solution of the sample into the mass spectrometer.

-

Electron Ionization (EI): The sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation. This is a common technique for volatile and thermally stable compounds.

-

Electrospray Ionization (ESI): The sample solution is sprayed through a charged capillary, creating charged droplets from which ions are desolvated. This is a "soft" ionization technique suitable for a wider range of compounds and often provides the molecular ion peak with minimal fragmentation.

2. Mass Analysis:

-

The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

3. Detection:

-

The separated ions are detected, and their abundance is recorded to generate a mass spectrum.

Visualizations

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized organic compound like this compound.

Investigating the Anticancer Potential of 2-Substituted Benzimidazoles: A Technical Guide

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction

The benzimidazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Its structural similarity to endogenous purines allows it to interact with a wide range of biological targets, leading to a diverse array of therapeutic applications, including anticancer, antimicrobial, antiviral, and anthelmintic activities.[1][2] In the realm of oncology, benzimidazole derivatives have garnered significant attention for their ability to combat cancer through various mechanisms of action.[3] This technical guide provides a comprehensive overview of the anticancer potential of 2-substituted benzimidazoles, with a particular focus on the structural class to which 2-Heptylbenzimidazole belongs. While direct and extensive research on the anticancer properties of this compound is not prominently available in the reviewed literature, this document will synthesize the existing knowledge on closely related 2-alkyl and 2-aryl benzimidazole derivatives to provide a foundational understanding for future research and development in this area. A study involving the synthesis of this compound as a precursor to more complex benzimidazolium salts has been noted, though the anticancer activity of the initial compound was not detailed.[4]

The exploration of 2-substituted benzimidazoles offers a promising avenue for the discovery of novel anticancer agents. The versatility of the benzimidazole ring system allows for modifications at various positions, influencing the compound's pharmacokinetic and pharmacodynamic properties.[5] This guide will delve into the quantitative data from in vitro studies, detail common experimental protocols, and visualize key signaling pathways implicated in the anticancer effects of these compounds.

Data Presentation: In Vitro Anticancer Activity of 2-Substituted Benzimidazoles

The following tables summarize the half-maximal inhibitory concentration (IC50) values of various 2-substituted benzimidazole derivatives against a panel of human cancer cell lines. This data is crucial for comparing the cytotoxic potency of different analogs and understanding structure-activity relationships (SAR).

| Compound/Derivative | Substitution at C2-Position | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 4f | 2-(3,4,5-trimethoxyphenyl) | Siha (Cervical Cancer) | 0.61 | [1] |

| Compound 6j | 2-Aryl (dehydroabietic acid derivative) | SMMC-7721 (Hepatocellular Carcinoma) | 0.08 ± 0.01 | [6] |

| MDA-MB-231 (Breast Cancer) | 0.19 ± 0.04 | [6] | ||

| HeLa (Cervical Cancer) | 0.23 ± 0.05 | [6] | ||

| CT-26 (Colon Carcinoma) | 0.42 ± 0.07 | [6] | ||

| Compound 8I | Benzimidazole-acridine derivative | K562 (Leukemia) | 2.68 | [5] |

| HepG-2 (Hepatocellular Carcinoma) | 8.11 | [5] | ||

| Compound 5cj | Symmetrical bis-benzimidazole | MDA-MB-436 (Breast Cancer) | 17.4 | [5] |

| CAPAN-1 (Pancreatic Cancer) | 11.4 | [5] | ||

| Compound 5cp | Symmetrical bis-benzimidazole | MDA-MB-436 (Breast Cancer) | 19.8 | [5] |

| CAPAN-1 (Pancreatic Cancer) | 15.5 | [5] |

Experimental Protocols

The evaluation of the anticancer potential of benzimidazole derivatives typically involves a series of standardized in vitro assays. The methodologies outlined below are representative of the key experiments cited in the literature.

Cell Viability Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

-

Cell Culture: Human cancer cell lines (e.g., SMMC-7721, MDA-MB-231, HeLa, CT-26) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. They are then treated with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).

-

MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are incubated for 4 hours to allow the formation of formazan crystals.

-

Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO). The absorbance is then measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to detect apoptosis, a form of programmed cell death.

-

Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a defined period.

-

Staining: The treated cells are harvested, washed with phosphate-buffered saline (PBS), and then resuspended in a binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis

This method is used to determine the effect of a compound on the progression of the cell cycle.

-

Cell Treatment and Fixation: Cells are treated with the test compound, harvested, and fixed in cold 70% ethanol.

-

Staining: The fixed cells are washed and stained with a solution containing PI and RNase A.

-

Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry. The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is quantified.

Western Blot Analysis

This technique is used to detect specific proteins in a sample and assess the effect of a compound on their expression levels.

-

Protein Extraction: Cells are treated with the test compound, and total protein is extracted using a lysis buffer.

-

Protein Quantification: The protein concentration is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the target proteins (e.g., Bcl-2, Bax, caspases, tubulin), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Mechanisms of Action

Benzimidazole derivatives exert their anticancer effects through the modulation of various cellular signaling pathways. The ability to induce apoptosis and disrupt the cell cycle are hallmarks of their anticancer activity.[3]

Induction of Apoptosis

Apoptosis, or programmed cell death, is a critical process for eliminating damaged or cancerous cells. Many benzimidazole derivatives have been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

-

Intrinsic Pathway: This pathway is often initiated by cellular stress, leading to changes in the mitochondrial membrane potential. Benzimidazole compounds can modulate the expression of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio, cytochrome c release from the mitochondria, and subsequent activation of caspase-9 and caspase-3.[5]

-

Extrinsic Pathway: Some derivatives can upregulate the expression of death receptors on the cell surface, leading to the activation of caspase-8 and the downstream executioner caspases.

Caption: Intrinsic apoptosis pathway induced by 2-substituted benzimidazoles.

Cell Cycle Arrest

Disruption of the cell cycle is another key mechanism by which benzimidazole derivatives inhibit cancer cell proliferation. Many of these compounds have been shown to cause cell cycle arrest at the G2/M or G0/G1 phases.[1][3]

-

Tubulin Polymerization Inhibition: A significant number of 2-substituted benzimidazoles act as microtubule-targeting agents. By binding to the colchicine-binding site on β-tubulin, they inhibit microtubule polymerization, which is essential for the formation of the mitotic spindle. This disruption leads to an arrest of the cell cycle in the G2/M phase and subsequent apoptosis.[1][6]

Caption: Mechanism of G2/M cell cycle arrest by tubulin polymerization inhibition.

Experimental Workflow for Anticancer Evaluation

The process of evaluating a novel benzimidazole derivative for its anticancer potential follows a logical progression from initial screening to more detailed mechanistic studies.

Caption: General experimental workflow for anticancer drug screening.

Conclusion and Future Directions

The benzimidazole scaffold represents a highly versatile and promising platform for the development of novel anticancer agents. While direct evidence for the anticancer activity of this compound is currently limited in the scientific literature, the extensive research on other 2-substituted derivatives provides a strong rationale for its investigation. The structure-activity relationship studies suggest that the nature of the substituent at the 2-position plays a critical role in determining the cytotoxic potency and mechanism of action.

Future research should focus on the synthesis and comprehensive biological evaluation of this compound and other 2-alkylbenzimidazole derivatives. Key areas of investigation should include:

-

Broad-panel screening: Evaluating the cytotoxicity against a diverse range of cancer cell lines to identify potential selectivity.

-

Mechanistic studies: Elucidating the precise molecular mechanisms, including the identification of specific protein targets and signaling pathways.

-

In vivo studies: Assessing the antitumor efficacy and pharmacokinetic properties in animal models.

By systematically exploring the anticancer potential of this chemical space, researchers can contribute to the development of new and effective therapies for the treatment of cancer.

References

- 1. Design, Synthesis, and Anti-tumor Activity of Novel 2-Aryl Benzimidazole Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. An Insight into the Structure-activity Relationship of Benzimidazole and Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Benzimidazole hybrids as anticancer drugs: An updated review on anticancer properties, structure-activity relationship, and mechanisms of action (2019-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis, anti-proliferative activity, SAR study, and preliminary in vivo toxicity study of substituted N,N′-bis(arylmethyl)benzimidazolium salts against a panel of non-small cell lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of 2-aryl-benzimidazole derivatives of dehydroabietic acid as novel tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

2-Heptylbenzimidazole: A Versatile Building Block in Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Core, Switzerland – 2-Heptylbenzimidazole, a heterocyclic compound featuring a benzimidazole core with a seven-carbon alkyl chain at the 2-position, is emerging as a valuable and versatile building block in the field of organic synthesis. Its unique structural characteristics, combining the aromatic and biologically significant benzimidazole moiety with a lipophilic heptyl group, have opened avenues for the development of novel compounds with diverse applications, ranging from materials science to medicinal chemistry. This technical guide provides a comprehensive overview of the synthesis, reactivity, and biological significance of this compound, offering detailed experimental protocols and insights for its effective utilization in research and development.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Phillips-Ladenburg condensation reaction. This method involves the cyclocondensation of o-phenylenediamine with octanoic acid. The reaction is typically carried out at elevated temperatures, often in the presence of an acid catalyst, to facilitate the dehydration and subsequent ring closure.

A detailed experimental protocol, adapted from established methods for the synthesis of 2-alkylbenzimidazoles, is provided below.

Experimental Protocol: Synthesis of this compound

Materials:

-

o-Phenylenediamine

-

Octanoic acid

-

Hydrochloric acid (concentrated) or Polyphosphoric acid (PPA)

-

Sodium hydroxide (10% aqueous solution)

-

Ethanol

-

Activated charcoal

-

Distilled water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, a mixture of o-phenylenediamine (1.0 equivalent) and octanoic acid (1.1 equivalents) is prepared.

-

A catalytic amount of concentrated hydrochloric acid or polyphosphoric acid is added to the mixture.

-

The reaction mixture is heated to reflux (typically 120-140 °C) for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion, the reaction mixture is allowed to cool to room temperature.

-

The cooled mixture is carefully neutralized by the slow addition of a 10% aqueous sodium hydroxide solution until the pH is approximately 7-8.

-

The resulting precipitate, crude this compound, is collected by vacuum filtration and washed thoroughly with cold distilled water.

-

For purification, the crude product is recrystallized from a suitable solvent system, such as ethanol-water. The crude solid is dissolved in a minimal amount of hot ethanol, and activated charcoal is added to decolorize the solution. The hot solution is filtered to remove the charcoal, and water is added dropwise until turbidity persists. The solution is then allowed to cool slowly to induce crystallization.

-

The purified crystals of this compound are collected by vacuum filtration, washed with a small amount of cold ethanol-water mixture, and dried in a vacuum oven.

Expected Yield: 75-85%

Characterization: The structure and purity of the synthesized this compound can be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

This compound as a Synthetic Building Block

The this compound scaffold offers multiple sites for further chemical modification, making it a versatile intermediate for the synthesis of a wide range of derivatives. The key reactive positions are the N-H of the imidazole ring, the aromatic benzene ring, and potentially the heptyl chain.

N-Alkylation Reactions

The secondary amine in the imidazole ring of this compound can be readily N-alkylated to introduce various substituents at the N-1 position. This is a common strategy to modulate the physicochemical and biological properties of benzimidazole derivatives.

A general workflow for the N-alkylation of this compound is depicted in the following diagram:

Caption: General workflow for the N-alkylation of this compound.

Experimental Protocol: N-Alkylation of this compound

Materials:

-

This compound

-

Alkyl halide (e.g., methyl iodide, benzyl bromide)

-

Potassium carbonate (K2CO3) or Sodium hydride (NaH)

-

N,N-Dimethylformamide (DMF) or Acetone

-

Ethyl acetate

-

Brine

Procedure:

-

To a solution of this compound (1.0 equivalent) in dry DMF or acetone, a base such as potassium carbonate (1.5 equivalents) or sodium hydride (1.2 equivalents, handled with care) is added portion-wise at 0 °C.

-

The mixture is stirred at room temperature for 30 minutes to form the corresponding anion.

-

The desired alkyl halide (1.2 equivalents) is then added dropwise to the reaction mixture at 0 °C.

-

The reaction is stirred at room temperature or slightly elevated temperature (e.g., 50-60 °C) for several hours until the starting material is consumed (monitored by TLC).

-

Upon completion, the reaction is quenched with water and the product is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford the pure N-alkyl-2-heptylbenzimidazole derivative.

Biological Activities of this compound Derivatives

Derivatives of this compound have shown promising biological activities, particularly in the areas of anticancer and antimicrobial research. The lipophilic heptyl chain can enhance membrane permeability and interaction with biological targets.

Anticancer Activity

Recent studies have investigated the antiproliferative effects of N-alkylated 2-(substituted phenyl)-1H-benzimidazole derivatives. Notably, the presence of a heptyl group at the N-1 position has been shown to influence the cytotoxic activity against cancer cell lines.

| Compound ID | R Group (at N-1) | Substituent (at C-2 phenyl) | Cancer Cell Line | IC50 (µM)[1] |

| 2g | Heptyl | 4-Methoxy | MDA-MB-231 (Breast) | 16.38[1] |

| 3g | Heptyl | 4-Trifluoromethyl | MDA-MB-231 (Breast) | 39.07[1] |

Table 1: Antiproliferative activity of selected N-heptylbenzimidazole derivatives.

The data suggests that the nature of the substituent on the 2-phenyl ring, in combination with the N-heptyl group, plays a crucial role in determining the anticancer potency.

Antimicrobial Activity

The same study also explored the antimicrobial properties of these N-heptylbenzimidazole derivatives. The minimum inhibitory concentration (MIC) was determined against a panel of bacteria and fungi.

| Compound ID | R Group (at N-1) | Substituent (at C-2 phenyl) | Microorganism | MIC (µg/mL)[1][2] |

| 1g | Heptyl | H | Streptococcus faecalis | 128[2] |

| 2g | Heptyl | 4-Methoxy | Streptococcus faecalis | 8[1] |

| 2g | Heptyl | 4-Methoxy | Staphylococcus aureus | 4[1] |

| 2g | Heptyl | 4-Methoxy | MRSA | 4[1] |

| 2g | Heptyl | 4-Methoxy | Candida albicans | 64[1] |

| 2g | Heptyl | 4-Methoxy | Aspergillus niger | 64[1] |

Table 2: Antimicrobial activity of selected N-heptylbenzimidazole derivatives.

These results highlight the potential of this compound derivatives as scaffolds for the development of new antimicrobial agents.

Potential Mechanism of Action

While the specific signaling pathways for this compound derivatives are not yet fully elucidated, the mechanism of action for many benzimidazole compounds involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis. Another potential mechanism is the inhibition of key kinases involved in cancer cell proliferation and survival. The interaction of compound 2g with dihydrofolate reductase has also been suggested through molecular docking studies[1]. Further research is needed to delineate the precise molecular targets and signaling pathways modulated by this compound derivatives.

The following diagram illustrates a hypothetical signaling pathway that could be targeted by this compound derivatives based on the known mechanisms of other benzimidazoles.

Caption: Hypothetical signaling pathways targeted by this compound derivatives.

Conclusion

This compound is a readily accessible and highly versatile building block in organic synthesis. Its straightforward synthesis and the reactivity of its core structure allow for the generation of a diverse library of derivatives. The promising anticancer and antimicrobial activities of these derivatives, coupled with the potential for fine-tuning their properties through chemical modification, underscore the importance of this compound as a key intermediate in modern drug discovery and materials science. This guide provides a foundational understanding and practical protocols to encourage further exploration and exploitation of this valuable scaffold.

References

An In-depth Technical Guide on the Lipophilicity and Membrane Permeability of 2-Heptylbenzimidazole

For Researchers, Scientists, and Drug Development Professionals

Introduction